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Compound of Interest

Compound Name: *Cycloheptanone oxime*

Cat. No.: *B1345645*

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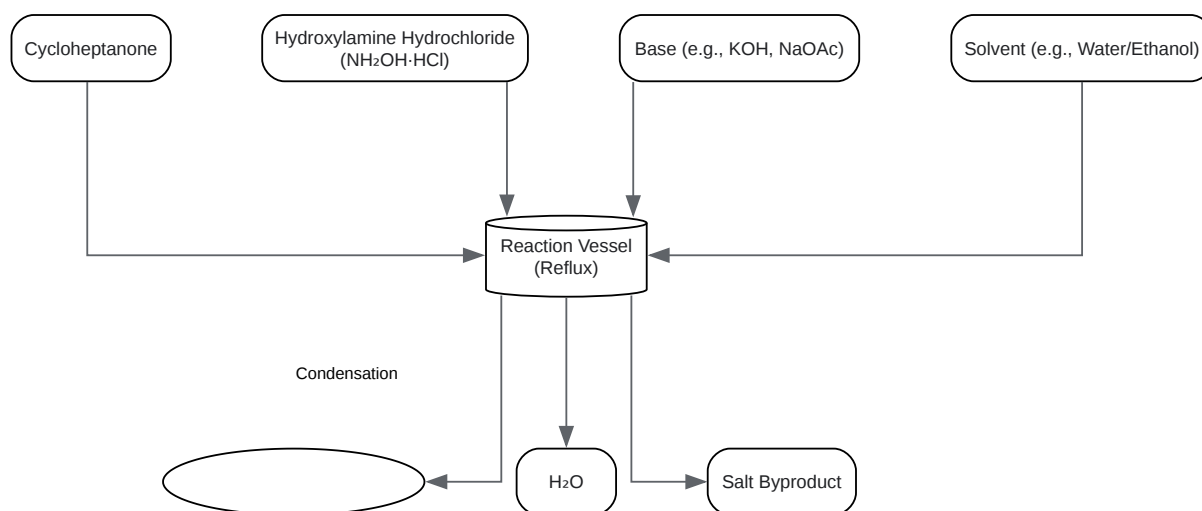
Abstract

Cycloheptanone oxime (CAS No. 2158-31-8), a seven-membered cyclic ketoxime, is a pivotal intermediate in synthetic organic chemistry.[1][2] Its utility as a precursor for nitrogen-containing heterocycles, particularly in the synthesis of caprylolactam via the Beckmann rearrangement, necessitates a thorough understanding of its physical and spectroscopic properties.[2] This technical guide provides a comprehensive overview of the core physical characteristics of **cycloheptanone oxime**, detailed experimental protocols for their determination, and the spectroscopic data essential for its identification and characterization. The content is tailored for researchers, scientists, and professionals in drug development and materials science, offering both foundational data and field-proven insights into its analysis.

Introduction: The Structural and Synthetic Context

Cycloheptanone oxime ($C_7H_{13}NO$, Molar Mass: 127.18 g/mol) is an organic compound featuring a seven-membered carbocyclic ring with an oxime ($=N-OH$) functional group.[1][3] This structure distinguishes it from its more commonly cited six-membered analog, cyclohexanone oxime, with the increased ring size influencing its conformational flexibility, reactivity, and physical properties.[1]

The primary synthetic route to **cycloheptanone oxime** is the classical condensation reaction between cycloheptanone and a hydroxylamine source, such as hydroxylamine hydrochloride, typically in the presence of a base to neutralize the acid formed.[1][4]



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Caption: Synthesis of **Cycloheptanone Oxime**.

Understanding its physical properties is not merely an academic exercise; it is critical for process optimization, purification (e.g., distillation, recrystallization), reaction engineering (e.g., Beckmann rearrangement), and ensuring purity for subsequent synthetic steps.[2]

Core Physical Properties

The physical state and constants of **cycloheptanone oxime** are fundamental for its handling, storage, and application in a laboratory or industrial setting. The data presented below are consolidated from various chemical suppliers and databases.

Summary of Physical Data

Property	Value	Source(s)
Appearance	Colorless to light yellow clear liquid or solid	
Molecular Formula	C ₇ H ₁₃ NO	[1][3]
Molar Mass	127.18 g/mol	[1][3]
Melting Point	22-23 °C	[5]
Boiling Point	152 °C at 20 mmHg	[5][6][7]
Density	1.03 g/cm ³ (at 20°C)	[5][6]
Refractive Index (n ²⁰ /D)	1.5010 - 1.5040	[5]
Flash Point	128 °C	

In-Depth Analysis of Properties

- **Physical State and Melting Point:** With a melting point of 22-23 °C, **cycloheptanone oxime** exists as a liquid at standard room temperature (25 °C) but may solidify upon cooling.[5] This low melting point is significant for handling, as it can be treated as a liquid in most laboratory environments, simplifying transfers and measurements.
- **Boiling Point and Thermal Stability:** The reported boiling point of 152 °C is measured under reduced pressure (20 mmHg).[6][7] This is a crucial detail. Like many oximes, **cycloheptanone oxime** may be susceptible to decomposition or rearrangement at its atmospheric boiling point. Vacuum distillation is, therefore, the required method for purification to prevent thermal degradation and ensure high purity.
- **Density and Refractive Index:** The density of 1.03 g/cm³ indicates it is slightly denser than water.[6] The refractive index is a valuable, rapid, and non-destructive method for assessing the purity of a liquid sample. A measured value outside the specified range of 1.5010-1.5040 can indicate the presence of impurities, such as unreacted cycloheptanone or residual solvents.[5]
- **Solubility:** While specific quantitative solubility data is sparse, the molecular structure provides clear indicators. The polar oxime group (-C=N-OH) allows for hydrogen bonding,

suggesting solubility in polar protic solvents like ethanol and methanol, and some solubility in water. The nonpolar seven-carbon ring suggests good solubility in common organic solvents such as diethyl ether, chloroform, and ethyl acetate. This dual character is exploited during aqueous workups in its synthesis, where it can be extracted from an aqueous phase using an organic solvent.[8]

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following data are essential for confirming the identity and purity of synthesized **cycloheptanone oxime**.

Infrared (IR) Spectroscopy

The IR spectrum of an oxime is highly characteristic. For **cycloheptanone oxime**, the key absorption bands are indicative of the oxime functional group.[1]

- $\sim 3200\text{-}3600\text{ cm}^{-1}$ (Broad): O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.[1]
- $\sim 1640\text{-}1690\text{ cm}^{-1}$ (Medium-Strong): C=N stretching vibration. This confirms the presence of the imine double bond.[1]
- $\sim 900\text{-}950\text{ cm}^{-1}$ (Medium): N-O stretching vibration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

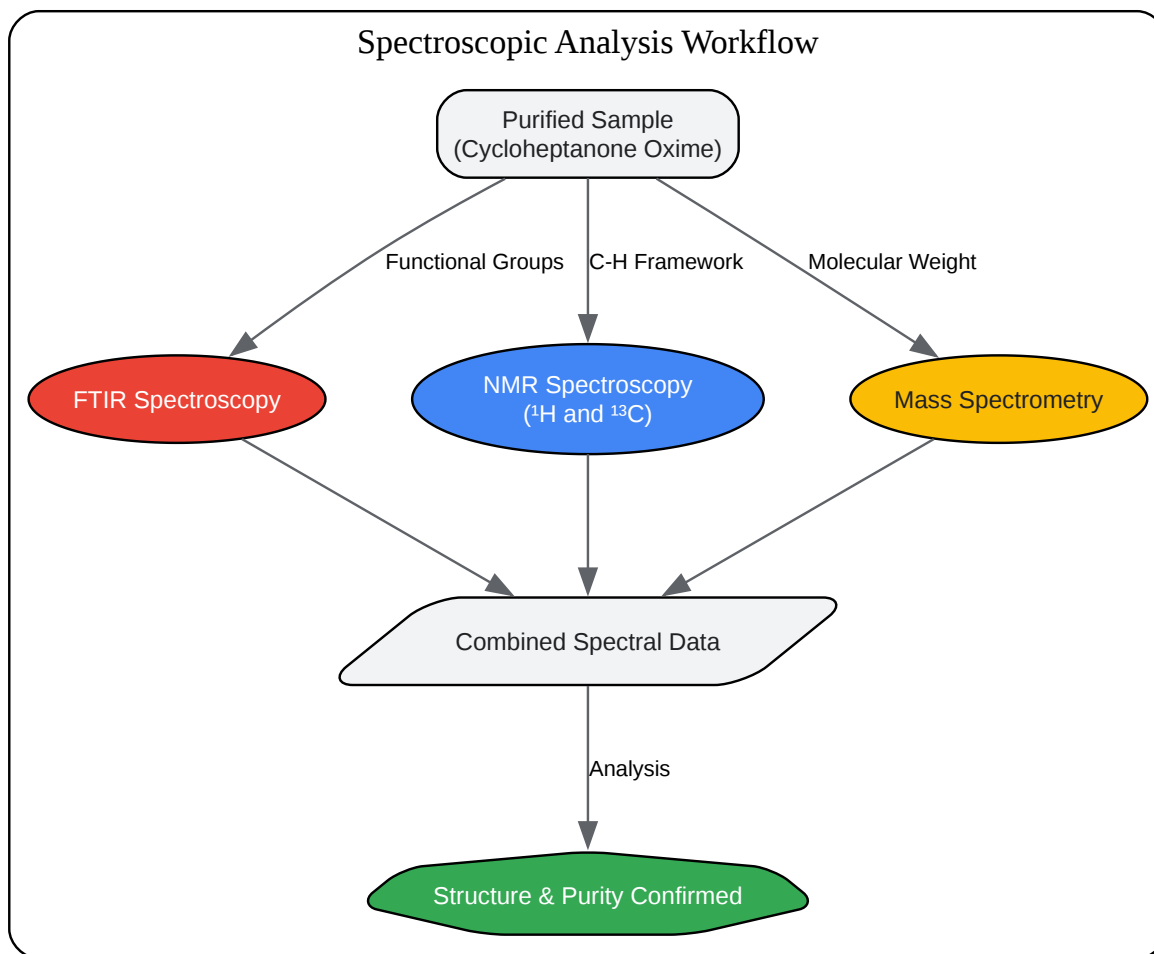
- ^1H NMR: The proton NMR spectrum will display signals for the twelve protons on the cycloheptane ring, likely in the δ 1.5-2.5 ppm region, appearing as complex multiplets due to overlapping signals. A distinct, broad singlet corresponding to the hydroxyl proton (N-OH) will also be present, typically at a downfield chemical shift ($\delta > 8$ ppm), and its position can be concentration-dependent.[1][9]
- ^{13}C NMR: The carbon NMR spectrum provides a clearer picture, showing signals for the seven carbon atoms of the ring. The most characteristic signal is that of the sp^2 -hybridized

carbon of the C=N bond, which will be significantly downfield-shifted (typically >150 ppm) compared to the other sp³-hybridized ring carbons.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- **Molecular Ion Peak (M⁺):** The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, at m/z = 127.[3][10]
- **Fragmentation:** Common fragmentation pathways for cyclic oximes can be complex, but may involve the loss of the hydroxyl group (-OH, M-17) or other ring fragmentation patterns.[2]



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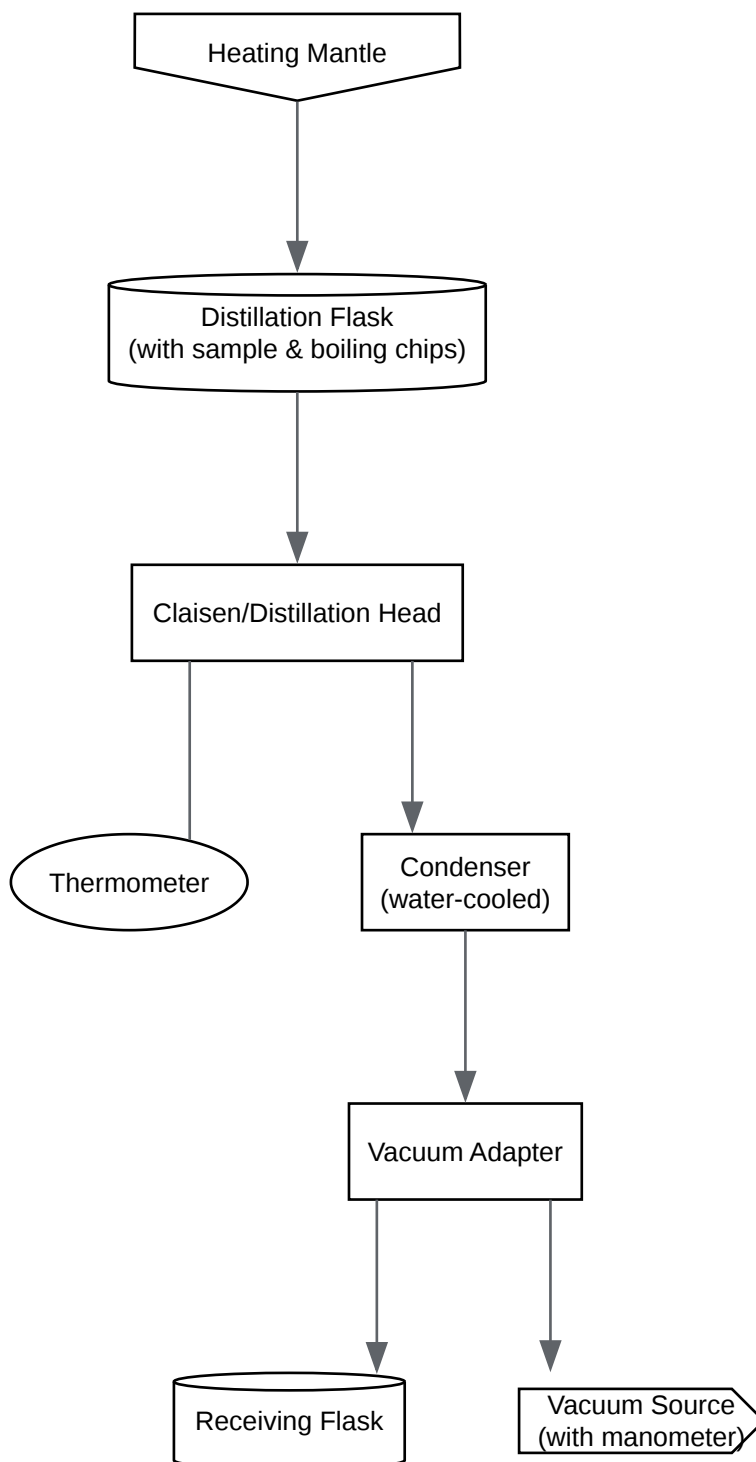
Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols: A Self-Validating System

The trustworthiness of physical data relies on robust experimental methodology. The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol for Boiling Point Determination (Reduced Pressure)

The causality for using this method is to prevent thermal decomposition, which can occur at the higher temperatures required for atmospheric distillation.



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Caption: Setup for Vacuum Distillation.

- **Apparatus Assembly:** Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease.
- **Sample Preparation:** Place the crude **cycloheptanone oxime** sample into the distillation flask along with several boiling chips or a magnetic stir bar to ensure smooth boiling.
- **System Evacuation:** Connect the apparatus to a vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 20 mmHg), monitoring with a manometer.
- **Heating:** Begin gently heating the distillation flask using a heating mantle.
- **Data Collection:** Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure. The constant temperature reading during distillation validates the purity of the collected fraction.
- **Shutdown:** After collection, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.

Protocol for Spectroscopic Sample Preparation

The choice of preparation method is dictated by the specific technique and the physical state of the sample.

- **FTIR (for liquid sample):**
 - Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, gently pressing to create a thin, uniform liquid film.
 - Mount the plates in the spectrometer's sample holder and acquire the spectrum. The clarity of the spectrum without solvent peaks validates this direct measurement approach.
- **NMR:**
 - Accurately weigh approximately 5-10 mg of the sample into a clean NMR tube.

- Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that obscure important regions of the sample's spectrum.
- Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is needed.
- Cap the tube and gently agitate until the sample is fully dissolved.

Conclusion

The physical and spectroscopic properties of **cycloheptanone oxime** define its chemical identity and dictate its handling and application in research and industry. It is a low-melting compound, often handled as a liquid, that requires purification by vacuum distillation to ensure its thermal stability. Its identity and purity are definitively confirmed through a combination of spectroscopic techniques, including IR for functional group analysis, NMR for structural elucidation, and mass spectrometry for molecular weight verification. The protocols and data presented in this guide provide a robust framework for scientists to confidently synthesize, purify, and characterize this valuable synthetic intermediate.

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